molecular formula C6H4F2O2S B1428064 2,2-Difluoro-2-(thiophen-2-yl)acetic acid CAS No. 622847-29-4

2,2-Difluoro-2-(thiophen-2-yl)acetic acid

Cat. No. B1428064
M. Wt: 178.16 g/mol
InChI Key: ATEUZJWXILTPSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,2-Difluoro-2-(thiophen-2-yl)acetic acid” is a chemical compound with the molecular formula C6H4F2O2S. It is functionally related to acetic acid .


Synthesis Analysis

The synthesis of a similar compound, N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, involves reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in an N-acylation reaction . The structure of the synthesized compound was confirmed by elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography .


Molecular Structure Analysis

The molecular structure of “2,2-Difluoro-2-(thiophen-2-yl)acetic acid” was characterized by elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography . The crystal packing of the compound is stabilized by C–H···N and N–H···N hydrogen bonds .


Chemical Reactions Analysis

The compound was investigated computationally using the density functional theory (DFT) method with the B3LYP exchange and correlation functions in conjunction with the 6311++G (d,p) basis set in the gas phase . Fukui function (FF) analysis was also carried out .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 178.16 g/mol. Further physical and chemical properties may be obtained from detailed spectroscopic studies and computational analyses .

Scientific Research Applications

Electrochromic Properties and Applications

Electrochromic Materials : 2,2-Difluoro-2-(thiophen-2-yl)acetic acid derivatives have been widely investigated for their electrochromic properties. For instance, derivatives like poly(2-(2,5-di(thiophen-2-yl)thiophen-3-yl)acetic acid) exhibit excellent electroactivity and redox stability. These materials can switch colors effectively, indicating potential use in electrochromic devices (ECDs) (Zhang et al., 2016). Similar derivatives like poly(thiophen-3-yl acetic acid 4-pyrrol-1-yl phenyl ester-co-N-methylpyrrole) have also shown promise in ECD applications, revealing good optical memory and stability with moderate switching times (Bingöl et al., 2006).

Polymer Synthesis and Characterization : Various derivatives of 2,2-Difluoro-2-(thiophen-2-yl)acetic acid have been synthesized and characterized. These derivatives have exhibited interesting properties like thermal stability and conductivity, which are essential for their application in materials science, particularly in conducting polymers (Bingöl et al., 2005).

Sensor Applications

DNA Hybridization Electrochemical Sensors : Some derivatives, such as poly(thiophen-3-yl-acetic acid 1,3-dioxo-1,3-dihydro-isoindol-2-yl ester), are utilized in the fabrication of electrochemical sensors for DNA hybridization. These sensors can differentiate between single and double-strand oligonucleotides, which is crucial in various biological and medical diagnostics (Cha et al., 2003).

Solar Cell Applications

Organic Sensitizers for Solar Cells : Derivatives like 3-{5-[N,N-bis(9,9-dimethylfluorene-2-yl)phenyl]-thiophene-2-yl}-2-cyano-acrylic acid have been used as organic sensitizers in solar cells. These materials have demonstrated high photon-to-current conversion efficiencies, indicating their potential in improving the performance of dye-sensitized solar cells (Kim et al., 2006).

Other Applications

Transition-Metal-Free Decarboxylative Cyclization : 2,2-Difluoro-2-(thiophen-2-yl)acetic acid is also used in organic synthesis, such as in transition-metal-free decarboxylative cyclization processes. This method is notable for its use of stable and readily available substrates under mild conditions (Huang et al., 2021).

Future Directions

The compound has shown significant antioxidant and antimicrobial properties . It demonstrated activity against Gram-positive and Gram-negative bacterial strains, and also against yeasts . These findings suggest potential future directions for the use of this compound in the development of new antimicrobial and antioxidant agents.

properties

IUPAC Name

2,2-difluoro-2-thiophen-2-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2O2S/c7-6(8,5(9)10)4-2-1-3-11-4/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATEUZJWXILTPSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluoro-2-(thiophen-2-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Difluoro-2-(thiophen-2-yl)acetic acid
Reactant of Route 2
2,2-Difluoro-2-(thiophen-2-yl)acetic acid
Reactant of Route 3
2,2-Difluoro-2-(thiophen-2-yl)acetic acid
Reactant of Route 4
2,2-Difluoro-2-(thiophen-2-yl)acetic acid
Reactant of Route 5
2,2-Difluoro-2-(thiophen-2-yl)acetic acid
Reactant of Route 6
2,2-Difluoro-2-(thiophen-2-yl)acetic acid

Citations

For This Compound
4
Citations
P Wang, P Du, Q Sun, J Zhang, H Deng… - Organic & Biomolecular …, 2021 - pubs.rsc.org
An efficient silver-catalyzed method of decarboxylative radical allylation of α,α-difluoroarylacetic acids to build CF2–allyl bonds has been developed. Using allylsulfone as an allyl donor, …
Number of citations: 7 pubs.rsc.org
G Hong, J Yuan, J Fu, G Pan, Z Wang, L Yang… - Organic Chemistry …, 2019 - pubs.rsc.org
A facile transition-metal-free decarboxylative radical coupling reaction of α,α-difluoroarylacetic acids with quinoxalin-2(1H)-ones has been developed. This methodology provided a …
Number of citations: 104 pubs.rsc.org
JW Yuan, MY Zhang, Y Liu, WY Hu, LR Yang… - Organic & …, 2022 - pubs.rsc.org
A mild and efficient transition-metal-free radical difluorobenzylation/cyclization of unactivated alkenes toward the synthesis of difluorobenzylated polycyclic quinazolinone derivatives …
Number of citations: 4 pubs.rsc.org
K Sui, Y Leng, Y Wu - ACS omega, 2023 - ACS Publications
A highly efficient method for synthesis of difluoroarymethyl-substituted benzimidazo[2,1-a]isoquinolin-6(5H)-ones using 2-arylbenzoimidazoles with α,α-difluorophenylacetic acid as …
Number of citations: 2 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.